Candesartan N1-Glucuronide
Description
Candesartan N1-Glucuronide is a major metabolite of candesartan, an angiotensin II receptor antagonist used to treat hypertension. Glucuronidation, a Phase II metabolic pathway, involves the conjugation of glucuronic acid to the parent compound, enhancing its water solubility for renal excretion. This compound specifically refers to the glucuronide conjugate formed at the N1 position of the tetrazole ring in candesartan. This metabolite retains partial pharmacological activity but is primarily involved in systemic clearance .
Properties
Molecular Formula |
C₃₀H₂₈N₆O₉ |
|---|---|
Molecular Weight |
616.58 |
Synonyms |
1-((2’-(1-((2R,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Angiotensin II Receptor Blocker Class
Candesartan N1-Glucuronide shares structural homology with glucuronidated metabolites of other sartan-class drugs:
Key Observations :
- The position of glucuronidation (N1 vs. N2) influences metabolic stability. For example, Olmesartan N2-Glucuronide exhibits distinct pharmacokinetics compared to this compound due to steric and electronic differences at the conjugation site .
- Molecular weight correlates with solubility: this compound (611.64 Da) is more hydrophilic than the parent compound, facilitating renal excretion .
Comparison with Non-Sartan N1-Glucuronides
N1-glucuronidation is observed in other drug classes, though with varying pharmacological outcomes:
Key Observations :
- Stereoselectivity: Nicotine N1-Glucuronide formation favors the S(-)-enantiomer (intrinsic clearance = 1.2 µL/min/mg vs. 0.31 µL/min/mg for R(+)-nicotine) .
- This compound likely follows this trend .
Metabolic and Pharmacokinetic Comparisons
Metabolic Pathways
Key Observations :
- Its antiviral activity is negligible compared to the parent prodrug .
- Competing Pathways: N1-glucuronidation is a minor pathway in sulfamonomethoxine but a major one in candesartan, highlighting substrate-specific enzyme affinity .
Stability and Binding Interactions
- Candesartan Derivatives: N2-S-Glucuronide: Highest stability (docking score = -80.62 kcal/mol) due to favorable hydrophobic interactions with LEU300/LEU297 residues .
- Candesartan O-beta-D-Glucuronoside: Lower stability (energy = -74.22 kcal/mol) due to suboptimal binding conformation .
Q & A
What frameworks are recommended for structuring research questions on the therapeutic implications of this compound?
- Answer: Use the PICO framework:
- Population: Patients with hypertension and comorbid diabetes.
- Intervention: Candesartan cilexetil (prodrug of candesartan) and its N1-glucuronide metabolite.
- Comparison: Other angiotensin II receptor blockers (e.g., losartan, irbesartan).
- Outcome: Renal function markers (e.g., eGFR, albuminuria) and CYP2C8 substrate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
